molecular formula C11H11FN2 B176159 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 177858-80-9

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B176159
M. Wt: 190.22 g/mol
InChI Key: OTGGOPSBNVEBDA-UHFFFAOYSA-N
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Patent
US05563147

Procedure details

6-Fluorotryptamine hydrochloride (0.511 g, 2.38 mmol) was dissolved in water (9 ml). Glyoxylic acid monohydrate (0.241 g, 2.618 mmol) was added, followed by KOH (0.129 g, 2.31 mmol). The resultant solid was stirred at ambient temperature for one hour before concentrated HCl (0.6 ml) was added in one portion. The mixture was refluxed for 30 minutes, more concentrated hydrogen chloride (0.6 ml) was added and the mixture was again refluxed for 15 minutes. The mixture was cooled to room temperature and basified to pH12 using 5N sodium hydroxide. It was extracted with chloroform (4×75 ml), separated, dried over magnesium sulphate, filtered and concentrated in vacuo to yield an off-white solid.
Quantity
0.511 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.241 g
Type
reactant
Reaction Step Two
Name
Quantity
0.129 g
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Four
Quantity
0.6 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:4]=[C:5]2[C:12](=[CH:13][CH:14]=1)[C:8]([CH2:9][CH2:10][NH2:11])=[CH:7][NH:6]2.O.[C:16](O)(=O)C=O.[OH-].[K+].Cl.[OH-].[Na+]>O>[F:2][C:3]1[CH:4]=[C:5]2[C:12]([C:8]3[CH2:9][CH2:10][NH:11][CH2:16][C:7]=3[NH:6]2)=[CH:13][CH:14]=1 |f:0.1,2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
0.511 g
Type
reactant
Smiles
Cl.FC=1C=C2NC=C(CCN)C2=CC1
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.241 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Step Three
Name
Quantity
0.129 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0.6 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0.6 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again refluxed for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
It was extracted with chloroform (4×75 ml)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an off-white solid

Outcomes

Product
Name
Type
Smiles
FC1=CC=C2C3=C(NC2=C1)CNCC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.